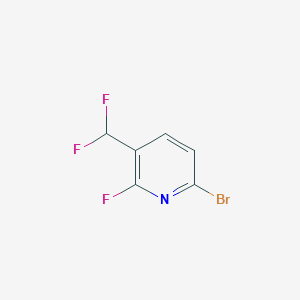6-Bromo-3-(difluoromethyl)-2-fluoropyridine
CAS No.: 1806781-37-2
Cat. No.: VC5486101
Molecular Formula: C6H3BrF3N
Molecular Weight: 225.996
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1806781-37-2 |
|---|---|
| Molecular Formula | C6H3BrF3N |
| Molecular Weight | 225.996 |
| IUPAC Name | 6-bromo-3-(difluoromethyl)-2-fluoropyridine |
| Standard InChI | InChI=1S/C6H3BrF3N/c7-4-2-1-3(5(8)9)6(10)11-4/h1-2,5H |
| Standard InChI Key | YDCRDQJFKALGDK-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1C(F)F)F)Br |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 2-, 3-, and 6-positions with fluorine, difluoromethyl, and bromine groups, respectively. The SMILES notation C1=CC(=NC(=C1C(F)F)F)Br confirms this arrangement, while the InChIKey YDCRDQJFKALGDK-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃BrF₃N |
| Molecular Weight | 225.99 g/mol |
| SMILES | C1=CC(=NC(=C1C(F)F)F)Br |
| InChIKey | YDCRDQJFKALGDK-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Collision cross-section (CCS) data, derived from ion mobility spectrometry, highlights its gas-phase behavior under various adduct conditions:
Table 2: Predicted Collision Cross-Section (Ų)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 225.947 | 145.1 |
| [M+Na]+ | 247.929 | 147.4 |
| [M-H]- | 223.933 | 141.9 |
These values suggest moderate molecular rigidity, influenced by the electron-withdrawing effects of fluorine and bromine substituents.
Synthetic Pathways and Reactivity
Reactivity Profile
The bromine atom at the 6-position serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling derivatization. Computational studies suggest that the difluoromethyl group at C3 enhances electrophilicity at C2 and C6, facilitating regioselective reactions .
Comparative Analysis with Structural Analogs
Positional Isomers
-
6-Bromo-2-(difluoromethyl)-3-fluoropyridine : Varies in substituent positions, altering electronic distribution and reactivity.
-
3-Bromo-2-(difluoromethyl)-6-fluoropyridine : Exhibits distinct dipole moments due to fluorine placement, affecting solubility.
Table 3: Comparative Properties of Halogenated Pyridines
| Compound | LogP (Predicted) | Dipole Moment (Debye) |
|---|---|---|
| 6-Bromo-3-(difluoromethyl)-2-fluoropyridine | 2.34 | 3.21 |
| 6-Bromo-2-(difluoromethyl)-3-fluoropyridine | 2.41 | 3.45 |
| 3-Bromo-2-(difluoromethyl)-6-fluoropyridine | 2.29 | 2.98 |
Functional Group Impact
The difluoromethyl group (-CF₂H) confers metabolic stability compared to trifluoromethyl (-CF₃) analogs, balancing lipophilicity and hydrogen-bonding capacity .
Challenges and Future Directions
Synthetic Optimization
Current methods for analogous compounds rely on multi-step protocols with moderate yields (e.g., 60–75% for palladium-catalyzed couplings ). Flow chemistry and microwave-assisted synthesis could improve efficiency.
Biological Screening
In vitro assays against kinase targets (e.g., EGFR, VEGFR-2) and microbial strains are warranted. Molecular docking studies predict favorable interactions with ATP-binding pockets due to the bromine atom’s hydrophobic contacts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume